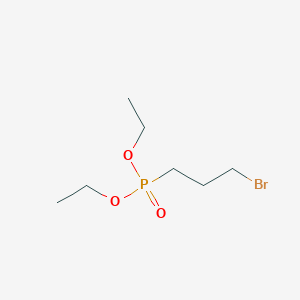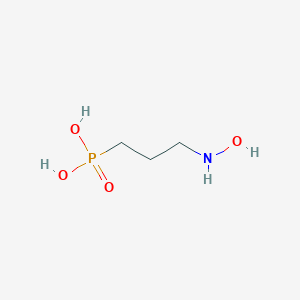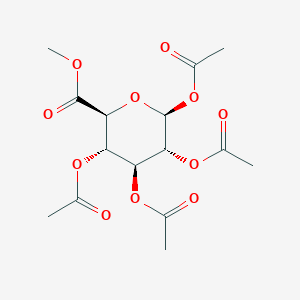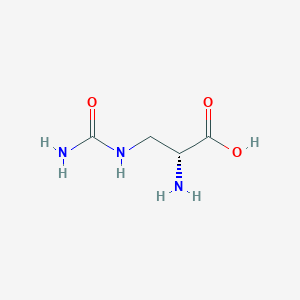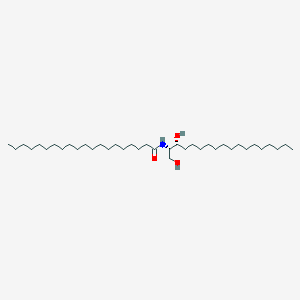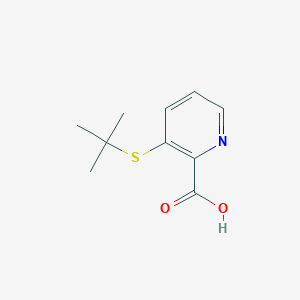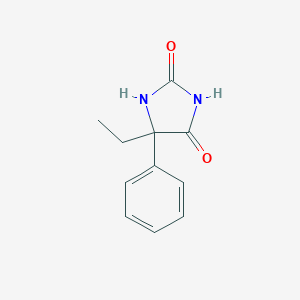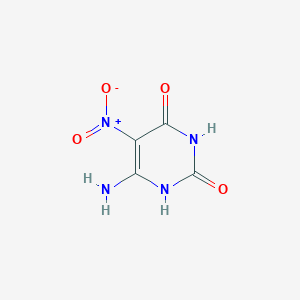
6-氨基-5-硝基嘧啶-2,4(1H,3H)-二酮
描述
6-Amino-5-nitropyrimidine-2,4(1H,3H)-dione is a chemical compound of notable interest due to its diverse chemical properties and potential applications in various fields of chemistry and materials science. The compound's structure, characterized by the presence of amino and nitro groups on a pyrimidine dione framework, offers unique reactivity and interaction capabilities.
Synthesis Analysis
The synthesis of related pyrimidine compounds often involves regioselective alkylation, nitrosation, and subsequent reduction processes. For example, 6-amino-3-methylpyrimidine-2,4-dione derivatives have been synthesized through regioselective alkylation of 6-aminouracil, followed by nitrosation in the 5-position and reduction of the nitroso function (Schwabenländer et al., 1997). This methodology highlights the reactive nature of the pyrimidine core and its derivatives under various chemical transformations.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including those with nitroso substituents, demonstrates significant polarization of the molecular-electronic structures leading to extensive hydrogen bonding patterns. Studies have detailed the interplay of molecular, molecular-electronic, and supramolecular structures in symmetrically disubstituted 2-aminopyrimidines, showcasing the importance of polarized structures in forming charge-assisted hydrogen bonds (Quesada et al., 2004).
Chemical Reactions and Properties
Pyrimidine compounds exhibit diverse chemical reactivity, including the formation of hydrogen-bonded sheets and pi-stacked structures in derivatives like 2-amino-4,6-dimethoxy-5-nitropyrimidine. These structures result from a combination of N-H...N, N-H...O, and aromatic pi-pi stacking interactions, highlighting the compounds' ability to engage in complex molecular assemblies (Glidewell et al., 2003).
Physical Properties Analysis
The physical properties of pyrimidine derivatives can be influenced significantly by their molecular structure and the nature of substituents. The crystalline structures, as determined by X-ray diffraction, offer insights into the intermolecular forces, hydrogen-bond patterns, and the role of molecular conformation in determining these compounds' physical properties (Aakeröy et al., 1998).
Chemical Properties Analysis
The chemical properties of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione and its analogs are marked by their ability to undergo various ring transformations and reactions with carbonyl compounds. These reactions highlight the synthetic utility of the nitropyrimidinone core as a precursor for the formation of diverse heterocyclic compounds with potential synthetic and pharmacological interest (Nishiwaki et al., 2003).
科学研究应用
1. 晶体结构分析
Schwabenländer、Kirfel 和 Müller (1998) 的研究重点关注了一种密切相关的化合物 6-氨基-3-甲基嘧啶-2,4-二酮的晶体结构。他们的研究涉及将该化合物溶解在二甲基甲酰胺中,然后进行亚硝化和重结晶,以产生适合 X 射线分析的晶体。这项工作对于理解此类化合物的结构性质非常重要,这对于包括材料科学和药物研究在内的各种科学应用至关重要 (Schwabenländer, Kirfel, & Müller, 1998)。
2. 衍生物合成和化学转化
此外,Kirfel、Schwabenländer 和 Müller (1997) 探索了 6-氨基嘧啶二酮衍生物的合成,其中包括区域选择性烷基化、亚硝化和与其他化合物的缩合等步骤。这些合成方法对于创建具有潜在药物和化学应用的新型化合物至关重要 (Kirfel, Schwabenländer, & Müller, 1997)。
3. 探索反应机理和合成途径
研究新的合成途径和反应机理是另一个重要的应用,正如 Charushin 和 Plas (2010) 的研究所示。他们研究了硝基嘧啶转化为各种吡啶衍生物的过程,讨论了合理的机理并提供了合成四氢硝基吡啶嘧啶二酮的途径。这项研究对于推进有机合成和发现新的药物至关重要 (Charushin & Plas, 2010)。
4. 在材料科学中的应用
6-氨基-5-硝基嘧啶-2,4-二酮及其衍生物在材料科学中具有应用,特别是在形成氢键结构方面。例如,Orozco、Insuasty、Cobo 和 Glidewell (2009) 描述了涉及 6-氨基-3-甲基-5-亚硝基嘧啶-2,4-二酮的盐型加合物的形成,展示了该化合物在形成材料科学中有用的复杂分子结构方面的潜力 (Orozco, Insuasty, Cobo, & Glidewell, 2009)。
安全和危害
属性
IUPAC Name |
6-amino-5-nitro-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O4/c5-2-1(8(11)12)3(9)7-4(10)6-2/h(H4,5,6,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNFJRQZJGEAQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80295018 | |
| Record name | 6-Amino-5-nitropyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-5-nitropyrimidine-2,4(1H,3H)-dione | |
CAS RN |
3346-22-3 | |
| Record name | 3346-22-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99321 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Amino-5-nitropyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINO-2,6-DIHYDROXY-5-NITROPYRIMIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 6-amino-5-nitrouracil in the synthesis of lumazines?
A1: 6-Amino-5-nitrouracil serves as a crucial starting material in the synthesis of various 8-substituted lumazine derivatives []. Researchers utilized 6-chloro-5-nitrouracil and its 3-methyl derivative to synthesize a range of 6-amino-5-nitrouracils substituted at the amino nitrogen. These compounds were then used to synthesize the target 8-substituted lumazines.
Q2: How does the structure of the 8-substituent in lumazines affect their photochemical behavior?
A2: The study demonstrated that the photochemical behavior of 8-substituted lumazines is heavily influenced by the nature of the substituent at the 8-position []. For example, β-hydroxy-, β-methoxy-, and β-aminoethyl derivatives were found to undergo photodealkylation. Furthermore, an increase in the electron-donating ability of the β-substituent led to enhanced photolability, resulting in Norrish-type II cleavage. In contrast, 8-cycloalkyllumazines exhibited photoreduction to their corresponding 7,8-dihydrolumazines.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






